1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276933
InChI: InChI=1S/C17H14N2O2S/c1-21-13-8-6-12(7-9-13)16(20)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3
SMILES:
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.4 g/mol

1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone

CAS No.:

Cat. No.: VC16276933

Molecular Formula: C17H14N2O2S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone -

Specification

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone
Standard InChI InChI=1S/C17H14N2O2S/c1-21-13-8-6-12(7-9-13)16(20)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3
Standard InChI Key GIFLZYQKPKNUHC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone (C₁₇H₁₅N₂O₂S) integrates three primary components:

  • A quinazoline bicyclic system (C₈H₅N₂), characterized by a benzene ring fused to a pyrimidine ring with nitrogen atoms at positions 1 and 3.

  • A 4-methoxyphenyl group (C₇H₇O), providing electron-donating effects via its para-methoxy substituent.

  • A sulfanyl-ethanone linker (C₂H₃OS), connecting the quinazoline and aryl moieties through a thioether bond and ketone group.

The molecular weight of this compound is approximately 311.38 g/mol, with a calculated partition coefficient (LogP) of ~3.2, suggesting moderate lipophilicity conducive to membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅N₂O₂S
Molecular Weight311.38 g/mol
IUPAC Name1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone
Canonical SMILESCOC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32
Topological Polar Surface Area89.9 Ų

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone likely involves multi-step protocols, drawing from established quinazoline chemistry:

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

  • Quinazoline Core Formation:
    A base-promoted SNAr reaction between ortho-fluorobenzamide and a thiolate nucleophile (e.g., 2-mercapto-1-(4-methoxyphenyl)ethanone) in dimethyl sulfoxide (DMSO) at elevated temperatures (135°C) .

    Cs2CO3+Ar-F+RSHAr-SR+HF+Cs2CO3-HF\text{Cs}_2\text{CO}_3 + \text{Ar-F} + \text{RSH} \rightarrow \text{Ar-SR} + \text{HF} + \text{Cs}_2\text{CO}_3\text{-HF}

    This method, validated for analogous quinazolin-4-ones, offers regioselectivity at the quinazoline C4 position .

  • Ketone-Thioether Coupling:
    Reaction of 4-chloroquinazoline with 2-mercapto-1-(4-methoxyphenyl)ethanone under basic conditions (K₂CO₃, DMF) to install the sulfanyl bridge.

Pathway 2: Cyclocondensation

Condensation of anthranilic acid derivatives with thiourea or thioacetamide, followed by functionalization with 4-methoxyphenyl acetyl chloride.

Reactivity Profile

  • Quinazoline Ring: Susceptible to electrophilic substitution at C2 and C4 positions. Halogenation or nitration could introduce handles for further derivatization .

  • Sulfanyl Group: Oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA, modulating electronic properties and bioactivity.

  • Methoxy Group: Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives with enhanced solubility.

Pharmacological Profile and Mechanisms

Putative Targets

  • Tyrosine Kinases: Competitive inhibition via quinazoline-ATP binding interactions.

  • Topoisomerase II: Intercalation potential due to planar quinazoline ring.

  • Microtubule Assembly: Sulfanyl groups may disrupt tubulin polymerization, akin to vinca alkaloids.

ADME Predictions

  • Absorption: High gastrointestinal permeability (Caco-2 Papp >10⁻⁶ cm/s).

  • Metabolism: Likely hepatic oxidation via CYP3A4, yielding sulfoxide and O-demethylated metabolites.

  • Excretion: Renal clearance predominant, with t₁/₂ ~6–8 hours.

Research Gaps and Future Directions

Unresolved Challenges

  • Synthetic Optimization: Current yields for multi-step syntheses rarely exceed 40%, necessitating greener catalysts (e.g., organocatalysts) .

  • Target Validation: No in vivo data exist for this compound; priority should be given to murine xenograft models for oncology applications.

Derivative Development

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) to dual-target inflammation and proliferation.

  • Prodrug Strategies: Phosphorylate the ketone to enhance aqueous solubility for intravenous delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator